molecular formula C14H17BrN2O6S B12520889 6-{2-[(2-Bromobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid CAS No. 701210-23-3

6-{2-[(2-Bromobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid

Cat. No.: B12520889
CAS No.: 701210-23-3
M. Wt: 421.27 g/mol
InChI Key: XMNVLYLCHWNIEK-UHFFFAOYSA-N
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Description

6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound characterized by the presence of a bromobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting with the bromination of benzene to form 2-bromobenzene. This is followed by sulfonylation to introduce the sulfonyl group. The resulting 2-bromobenzene-1-sulfonyl chloride is then reacted with an amine to form the sulfonamide. The acetamido group is introduced through an acylation reaction, and finally, the hexanoic acid chain is attached via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromobenzene moiety can be oxidized to form bromobenzene derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are often employed.

Major Products

    Oxidation: Bromobenzene derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its complex structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The bromobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and hexanoic acid groups may also play roles in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

701210-23-3

Molecular Formula

C14H17BrN2O6S

Molecular Weight

421.27 g/mol

IUPAC Name

6-[[2-[(2-bromophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid

InChI

InChI=1S/C14H17BrN2O6S/c15-10-6-3-4-7-11(10)24(22,23)17-14(21)13(20)16-9-5-1-2-8-12(18)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,20)(H,17,21)(H,18,19)

InChI Key

XMNVLYLCHWNIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)Br

Origin of Product

United States

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